REACTION_SMILES
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[CH3:25][C:26](=[O:27])[O-:28].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[Cl:1][c:2]1[n:3][c:4]([CH3:12])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[F:13][CH:14]([O:15][c:16]1[cH:17][cH:18][c:19]([NH2:22])[cH:20][cH:21]1)[F:23].[Na+:24]>>[c:2]1([NH:22][c:19]2[cH:18][cH:17][c:16]([O:15][CH:14]([F:13])[F:23])[cH:21][cH:20]2)[n:3][c:4]([CH3:12])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)c2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(OC(F)F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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Cc1nc(Nc2ccc(OC(F)F)cc2)c2ccccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |